molecular formula C20H23ClN4O3S B2701307 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1215775-14-6

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

Cat. No.: B2701307
CAS No.: 1215775-14-6
M. Wt: 434.94
InChI Key: MXNKABJQUMIFDJ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylaminoethyl group and a dimethylbenzo[d]thiazolyl moiety, along with a nitro group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Amidation: The final step involves the coupling of the dimethylaminoethyl group with the nitrobenzamide intermediate, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions or using reducing agents like tin(II) chloride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe for studying cellular processes due to its potential interactions with biological macromolecules. Its structural features suggest it could be used in fluorescence microscopy or as a ligand in receptor binding studies.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored for therapeutic applications. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in the fields of oncology or neurology.

Industry

In industrial applications, the compound could be used in the development of specialty chemicals, dyes, or as an intermediate in the synthesis of other high-value compounds.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, modulating their activity. The dimethylaminoethyl group could facilitate membrane permeability, while the nitro group might participate in redox reactions within the cell.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide
  • N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-benzamide

Uniqueness

Compared to similar compounds, N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride stands out due to the presence of both the dimethylaminoethyl and nitro groups, which confer unique chemical reactivity and potential biological activity. The dimethyl groups on the benzo[d]thiazole ring may also influence its electronic properties and steric interactions, making it distinct in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S.ClH/c1-13-11-17-18(12-14(13)2)28-20(21-17)23(10-9-22(3)4)19(25)15-5-7-16(8-6-15)24(26)27;/h5-8,11-12H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNKABJQUMIFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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